3-Hydroxychinidin
Übersicht
Beschreibung
(3S)-Hydroxychinidin ist ein aktiver Metabolit von Chinidin, einem Antiarrhythmikum. Es wird durch den First-Pass-Metabolismus von Chinidin durch Cytochrom-P450-Isoformen, hauptsächlich CYP3A4, gebildet . Diese Verbindung ist bekannt für ihre Fähigkeit, die Repolarisation von Purkinje-Fasern bei Hunden zu verlängern und Kammerflimmern und Tachykardie in isolierten Rattenherzen zu verhindern .
Wissenschaftliche Forschungsanwendungen
(3S)-Hydroxychinidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Marker für die Cytochrom-P450-Aktivität, insbesondere CYP3A4, verwendet.
Medizin: Wird hinsichtlich seines Potenzials zur Vorbeugung von Kammerflimmern und Tachykardie untersucht.
Wirkmechanismus
(3S)-Hydroxychinidin übt seine Wirkung aus, indem es mit Ionenkanälen in Herzzellen interagiert. Es verlängert die Repolarisationsphase des Herzaktionspotenzials und verhindert so abnorme Herzrhythmen. Die wichtigsten molekularen Zielstrukturen sind Natrium- und Kaliumkanäle in Purkinje-Fasern .
Wirkmechanismus
Target of Action
3-Hydroxyquinidine is a major metabolite of the Cinchona alkaloid quinidine . Its primary targets are the ion channels in the heart, specifically the fast inward sodium current (I Na) and potassium currents . These ion channels play a crucial role in the electrical activity of the heart, regulating the heart’s rhythm and rate.
Mode of Action
3-Hydroxyquinidine works by blocking the fast inward sodium current (I Na) and potassium currents . This blocking action prolongs the cellular action potential, which in turn prolongs the QT interval on the surface ECG . This effect on the ion channels is known as a ‘use dependent block’, meaning that at higher heart rates, the block increases, while at lower heart rates, the block decreases .
Biochemical Pathways
The biochemical pathways affected by 3-Hydroxyquinidine involve the transformation of quinidine into 3-Hydroxyquinidine via metabolic processes . This transformation can occur through synthetic chemical modification or microbial oxidation of quinidine .
Pharmacokinetics
The pharmacokinetics of 3-Hydroxyquinidine have been studied in healthy volunteers after a single oral dose of quinidine sulphate and during dosage at steady state . The area under the serum concentration vs time curve (AUC) of 3-Hydroxyquinidine was found to be greater at steady state than after the single dose . Its renal clearance was also found to be less at steady state .
Result of Action
The result of 3-Hydroxyquinidine’s action is the restoration of normal sinus rhythm and the treatment of various arrhythmias . It is used to treat conditions such as atrial fibrillation and flutter, ventricular arrhythmias, Brugada syndrome, and short QT syndrome .
Action Environment
The action of 3-Hydroxyquinidine can be influenced by various environmental factors. For instance, its metabolic transformation from quinidine can be affected by the presence of certain microorganisms that can oxidize quinidine . Additionally, its pharmacokinetic properties, such as absorption and clearance, can be influenced by factors like the individual’s health status, age, and other individual-specific factors .
Biochemische Analyse
Biochemical Properties
3-Hydroxyquinidine interacts with various enzymes and proteins. It is a substrate of Cytochrome P450 (CYP) 3A4 and P-glycoprotein (P-gp), which are involved in drug metabolism and transport . The interactions of 3-Hydroxyquinidine with these biomolecules involve metabolic transformation via CYP3A4 and efflux transport via P-gp .
Cellular Effects
3-Hydroxyquinidine has significant effects on cellular processes. It influences cell function by interacting with cellular enzymes like CYP3A4 and P-gp . These interactions can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Hydroxyquinidine exerts its effects through binding interactions with biomolecules and changes in gene expression. It undergoes metabolic transformation to either 3-Hydroxyquinidine or unspecified metabolites via CYP3A4 . The 3-Hydroxyquinidine model includes further metabolism by CYP3A4 as well as an unspecific hepatic clearance .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 3-Hydroxyquinidine change. The formation clearance of 3-Hydroxyquinidine was increased after treatment with certain drugs . This indicates the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Hydroxyquinidine vary with different dosages in animal models . It has been shown that metabolites of quinidine, including 3-Hydroxyquinidine, possess antiarrhythmic activity similar in potency to quinidine .
Metabolic Pathways
3-Hydroxyquinidine is involved in metabolic pathways that include interactions with enzymes or cofactors. It undergoes metabolic transformation to either 3-Hydroxyquinidine or unspecified metabolites via CYP3A4 .
Transport and Distribution
3-Hydroxyquinidine is transported and distributed within cells and tissues. The model covers efflux transport via P-gp and metabolic transformation to either 3-Hydroxyquinidine or unspecified metabolites via CYP3A4 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3S)-Hydroxychinidin beinhaltet die Hydroxylierung von Chinidin. Diese Reaktion wird durch Cytochrom-P450-Enzyme, insbesondere CYP3A4, katalysiert . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von menschlichen Lebermikrosomen, um den Hydroxylierungsprozess zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion von (3S)-Hydroxychinidin folgt ähnlichen Prinzipien wie die Synthesewege, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Bioreaktoren, die menschliche Lebermikrosomen oder rekombinante CYP3A4-Enzyme enthalten, um die Hydroxylierung von Chinidin zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(3S)-Hydroxychinidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Weitere Oxidation kann auftreten und zur Bildung von stärker oxidierten Metaboliten führen.
Reduktion: Reduktionsreaktionen können (3S)-Hydroxychinidin wieder in Chinidin oder andere reduzierte Formen umwandeln.
Substitution: Substitutionsreaktionen können an der Hydroxylgruppe auftreten und zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Cytochrom-P450-Enzyme.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden.
Hauptsächlich gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind stärker oxidierte Metaboliten, reduzierte Formen von Chinidin und verschiedene substituierte Derivate .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinidin: Die Stammverbindung, von der (3S)-Hydroxychinidin abgeleitet ist.
(3R)-Hydroxychinidin: Ein Isomer von (3S)-Hydroxychinidin mit ähnlichen Eigenschaften, aber unterschiedlicher Stereochemie.
Dihydrochinidin: Ein weiterer Metabolit von Chinidin mit ähnlichen antiarrhythmischen Eigenschaften.
Einzigartigkeit
(3S)-Hydroxychinidin ist einzigartig aufgrund seiner spezifischen Bildung durch CYP3A4 und seiner starken Wirkung auf die Herzrepolarisation. Seine Fähigkeit, Kammerflimmern und Tachykardie zu verhindern, macht es zu einer wertvollen Verbindung in der Herzforschung .
Eigenschaften
CAS-Nummer |
53467-23-5 |
---|---|
Molekularformel |
C20H24N2O3 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(3S,4R,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20-/m1/s1 |
InChI-Schlüssel |
BSRUJCFCZKMFMB-ZNYHDOEXSA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
Isomerische SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@@]4(C=C)O)O |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
3-hydroxyquinidine 3-hydroxyquinidine, (3alpha,9S)-isomer 3-hydroxyquinidine, (8alpha,9R)-isomer 3-hydroxyquinine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-Hydroxyquinidine (3-OHQ)?
A: 3-Hydroxyquinidine (3-OHQ) is a major metabolite of the class I antiarrhythmic drug, quinidine. It is formed primarily via hepatic metabolism of quinidine by the cytochrome P450 enzyme, CYP3A4. [, ]
Q2: Is 3-OHQ formation affected by other drugs?
A: Yes, drugs that are CYP3A4 inhibitors, such as itraconazole, grapefruit juice, and erythromycin, can significantly reduce the formation clearance of 3-OHQ. [, ] Conversely, quinidine can stimulate the metabolism of other drugs metabolized by CYP3A4, like diclofenac. []
Q3: Can smoking influence 3-OHQ formation?
A: Research has not found a significant difference in the urinary recovery of 3-OHQ between smokers and non-smokers, suggesting smoking does not induce the metabolic pathway responsible for its formation. []
Q4: How is 3-OHQ eliminated from the body?
A: 3-OHQ is primarily eliminated through hepatic metabolism and renal excretion. [, ] Its elimination half-life in humans has been reported to range from 3.5 to 12.4 hours in healthy volunteers, with prolonged half-lives observed in patients with ventricular tachycardia. []
Q5: Does the presence of liver disease affect 3-OHQ levels?
A: Patients with cirrhosis have been observed to have a longer apparent elimination half-life of quinidine but no significant difference in quinidine/3-OHQ ratio compared to controls. This suggests a potential change in the distribution patterns of quinidine and its metabolites in the presence of liver disease. [, ]
Q6: How are quinidine and 3-OHQ levels typically measured?
A: High-performance liquid chromatography (HPLC) is widely considered the gold standard for measuring quinidine and 3-OHQ levels in biological fluids. This method offers high sensitivity and selectivity, allowing for accurate quantification even at low concentrations. [, , , , , ]
Q7: Does 3-OHQ contribute to the overall effects of quinidine therapy?
A: The accumulation of 3-OHQ to clinically significant levels during chronic quinidine therapy, coupled with its antiarrhythmic activity, suggests a potential contribution to both the therapeutic and potentially toxic effects of quinidine. [, , , ]
Q8: How does the formation of 3-OHQ vary among individuals?
A: Significant interindividual variability exists in the formation and accumulation of 3-OHQ, likely due to factors such as genetic polymorphisms in CYP3A4 activity, co-administration of CYP3A4 inhibitors or inducers, and liver function. [, , , ]
Q9: Can the ratio of 3-OHQ to quinidine provide clinically relevant information?
A: Monitoring the ratio of 3-OHQ to quinidine in patient serum can be helpful in assessing CYP3A4 activity and identifying potential drug interactions. A high ratio might indicate reduced CYP3A4 activity, potentially leading to increased quinidine levels and toxicity. [, , , ]
Q10: What is the molecular structure of 3-OHQ?
A: 3-OHQ is formed by the addition of a hydroxyl group (-OH) to the 3 position of the quinidine molecule. Its absolute stereochemistry has been determined to be (3S). []
Q11: Has the structure of 3-OHQ been confirmed by X-ray crystallography?
A: Yes, the single-crystal X-ray analysis of (3S)-3-hydroxyquinidine methanesulfonate has been performed, confirming its structure. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.